Cas no 1087784-57-3 (4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)-)
4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)-
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- Inchi: 1S/C12H12ClN3/c13-12-15-14-11(10-6-7-10)16(12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
- InChI Key: KMZCUPVOJHPYOQ-UHFFFAOYSA-N
- SMILES: N1=C(C2CC2)N(CC2=CC=CC=C2)C(Cl)=N1
4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39122-1g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 1g |
$614.0 | 2023-11-13 | |
| Enamine | EN300-39122-5g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 5g |
$1779.0 | 2023-11-13 | |
| Enamine | EN300-39122-10g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 10g |
$2638.0 | 2023-11-13 | |
| Enamine | EN300-39122-0.05g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 0.05g |
$135.0 | 2023-11-13 | |
| Enamine | EN300-39122-0.1g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 0.1g |
$202.0 | 2023-11-13 | |
| Enamine | EN300-39122-0.25g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 0.25g |
$289.0 | 2023-11-13 | |
| Enamine | EN300-39122-0.5g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 0.5g |
$480.0 | 2023-11-13 | |
| Enamine | EN300-39122-1.0g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 1.0g |
$614.0 | 2023-02-10 | ||
| Enamine | EN300-39122-2.5g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 90% | 2.5g |
$1202.0 | 2023-11-13 | |
| Enamine | EN300-39122-5.0g |
4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
1087784-57-3 | 5.0g |
$1779.0 | 2023-02-10 |
4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)- Suppliers
4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)- Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)-
3-Chloro-5-Cyclopropyl-4-(Phenylmethyl)-4H-1,2,4-Triazole (CAS No. 1087784-57-3): A Comprehensive Overview
3-Chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole (CAS No. 1087784-57-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and antiviral activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole.
Chemical Structure and Synthesis: The molecular formula of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole is C13H12ClN3, with a molecular weight of approximately 261.71 g/mol. The compound features a triazole ring system substituted with a chloro group at the 3-position, a cyclopropyl group at the 5-position, and a phenylmethyl (benzyl) group at the 4-position. These substituents contribute to the compound's unique chemical and biological properties.
The synthesis of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole typically involves multi-step reactions. One common approach is to start with a suitable starting material, such as an aryl hydrazine or an aryl nitrile, and proceed through a series of reactions including cyclization and substitution steps. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions to enhance the overall yield and purity of the final product.
Biological Activities: The biological activities of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole have been extensively studied in various in vitro and in vivo models. One of the most notable properties of this compound is its potent antifungal activity against a wide range of fungal pathogens. Studies have shown that it exhibits significant inhibitory effects on Candida albicans and Aspergillus fumigatus, two common fungal species responsible for opportunistic infections in immunocompromised individuals.
In addition to its antifungal properties, 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole has also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has indicated that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of new antimicrobial agents.
Clinical Applications: The potential clinical applications of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole are currently being explored in various preclinical studies. Its broad-spectrum antifungal and antibacterial activities make it an attractive candidate for treating multidrug-resistant infections. Moreover, recent studies have also investigated its potential as an antiviral agent against emerging viral pathogens such as influenza and coronavirus.
Mechanism of Action: The mechanism by which 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole exerts its biological effects is not yet fully understood. However, preliminary studies suggest that it may target key enzymes involved in fungal and bacterial metabolism. For instance, it has been shown to inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi. This inhibition disrupts cell membrane integrity and leads to cell death.
Toxicity and Safety: The toxicity profile of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole is an important consideration for its potential therapeutic use. Preclinical studies have generally reported low toxicity in animal models at therapeutic doses. However, further investigations are needed to fully assess its safety profile in humans.
Current Research Trends: Recent research efforts have focused on optimizing the structure of 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole to enhance its potency and reduce potential side effects. Computational methods such as molecular docking and virtual screening have been employed to identify promising structural modifications that could improve its binding affinity to target enzymes.
In conclusion, 3-chloro-5-cyclopropyl-4-(phenylmethyl)-4H-1,2,4-triazole (CAS No. 1087784-57-3) is a promising compound with diverse biological activities that warrant further investigation for potential therapeutic applications. Its unique chemical structure and broad-spectrum antimicrobial properties make it an attractive candidate for the development of new drugs to combat multidrug-resistant infections.
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